molecular formula C10H7N5O2 B1482512 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 2098093-68-4

1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1482512
CAS No.: 2098093-68-4
M. Wt: 229.19 g/mol
InChI Key: VFJVCOLNEDOHLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid involves reacting pyridine/isoquinolinium with cyanomethyl halides. This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C10H7N5O2. Further structural and spectral analysis would require more specific data.


Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound are complex and varied. For example, pyridinium ylides, which can be created from pyridinium salts, are important in industrial applications as they serve as high-ranking building blocks for creating various heterocycles .

Scientific Research Applications

Improved Synthesis Methods

Researchers have focused on improving the synthesis methods for pyrazole derivatives, demonstrating enhanced yields and efficiency. For instance, Dong (2011) achieved a significant increase in the yield of 1H-pyrazole-4-carboxylic acid, enhancing it from 70% to 97.1% through a revised synthetic route involving Claisen condensation, cyclization, deamination, and hydrolysis reactions (C. Dong, 2011).

Crystal Structure and Material Science

The structural analysis of pyrazole derivatives reveals insights into their potential applications in material science. Qu (2009) studied the crystal structure of dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate, highlighting its planar structure and the presence of weak C—H⋯O bonds and aromatic π–π stacking, suggesting applications in molecular engineering and design (Zhirong Qu, 2009).

Coordination Chemistry

Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and explored their chelation and crystallization properties with Cu(II)/Co(II)/Zn(II), leading to mononuclear chelate complexes. These findings have implications for the development of new coordination compounds with potential applications in catalysis and material science (S. Radi et al., 2015).

Corrosion Inhibition

Pyrazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Herrag et al. (2007) studied the inhibition efficiency of specific pyrazole compounds on steel in hydrochloric acid, achieving up to 98.5% efficiency. This suggests potential applications in protecting metals against corrosion (L. Herrag et al., 2007).

Bioactive Compound Development

The structural versatility of pyrazole derivatives enables the synthesis of compounds with potential bioactivity. Kitawat and Singh (2014) synthesized novel pyrazine moiety bearing 2-pyrazoline derivatives and evaluated them for antibacterial, antioxidant, and DNA binding activities, demonstrating their potential as bioactive compounds (B. S. Kitawat & Man Singh, 2014).

Properties

IUPAC Name

1-(cyanomethyl)-3-pyrazin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-1-4-15-6-7(10(16)17)9(14-15)8-5-12-2-3-13-8/h2-3,5-6H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJVCOLNEDOHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2C(=O)O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

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